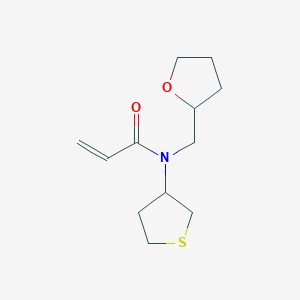

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-2-12(14)13(10-5-7-16-9-10)8-11-4-3-6-15-11/h2,10-11H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOBDDCTFWNSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1CCCO1)C2CCSC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide, with a molecular formula of C12H19NO2S and a molecular weight of 241.35 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxolane ring and a thiolane moiety, which may contribute to its biological properties. The structural formula is represented as follows:

The biological activity of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the oxolane and thiolane groups can enhance binding affinity and specificity towards target proteins, potentially modulating their activity.

Antioxidant Activity

Recent studies indicate that compounds with similar structural characteristics exhibit antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary research suggests that derivatives of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide may exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds have shown significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF7) cells.

Case Studies

- Cytotoxicity Assays : In vitro studies involving derivatives similar to N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide demonstrated IC50 values indicating potent cytotoxic effects on cancer cell lines. For example, compounds exhibiting structural similarities showed IC50 values as low as 6.40 µg/mL against MCF7 cells .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions of this compound with specific pharmacological targets. These studies suggest that the compound may have favorable binding affinities compared to standard chemotherapeutic agents.

Comparative Table of Biological Activities

| Compound | IC50 (µg/mL) | Target Cell Line | Activity Type |

|---|---|---|---|

| N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide | TBD | TBD | TBD |

| Similar Derivative 1 | 22.09 | A549 | Cytotoxic |

| Similar Derivative 2 | 6.40 | MCF7 | Cytotoxic |

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of prop-2-enamide have shown efficacy against various cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : Some studies suggest that compounds containing thiol and oxolane groups can exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics and antifungal agents, as these compounds can disrupt microbial cell membranes or inhibit essential enzymes .

- Enzyme Inhibition : Certain derivatives of prop-2-enamide have been explored as enzyme inhibitors, particularly in the context of metabolic diseases. The ability to modulate enzyme activity can lead to therapeutic advancements in conditions such as diabetes and obesity .

Material Science Applications

- Polymer Chemistry : N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide can be utilized as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the formation of cross-linked networks that can enhance material properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's chemical structure may also lend itself to applications in coatings and adhesives, where improved adhesion and durability are required. The thiol groups can participate in thiol-ene reactions, leading to robust materials suitable for industrial applications .

Biochemical Applications

- Drug Delivery Systems : The incorporation of oxolane and thiol functionalities can facilitate the design of drug delivery systems that are responsive to specific stimuli (e.g., pH changes). This is particularly advantageous in targeted therapy approaches where localized drug release is desired.

- Bioconjugation : The reactive sites on N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide make it a candidate for bioconjugation strategies, enabling the attachment of drugs or imaging agents to biomolecules for enhanced therapeutic efficacy or diagnostic capabilities.

Case Studies

- Synthesis and Evaluation of Anticancer Agents : A study focused on synthesizing derivatives similar to N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide demonstrated promising results against cancer cell lines, with IC50 values indicating potent activity .

- Development of Antimicrobial Compounds : Research on related thiol-containing compounds showed significant antimicrobial effects against resistant strains, highlighting the potential for developing new therapeutic agents based on this compound's structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : A stepwise approach is recommended, starting with the functionalization of oxolane (tetrahydrofuran) and thiolane (tetrahydrothiophene) precursors. For example:

Amide Coupling : React oxolan-2-ylmethylamine with thiolan-3-ylprop-2-enoic acid using coupling agents like HATU or DCC in anhydrous conditions (e.g., DMF or dichloromethane).

Protecting Groups : Protect reactive hydroxyl or thiol groups during synthesis to avoid unwanted side reactions (e.g., tert-butyldimethylsilyl (TBS) for hydroxyls) .

Reaction Monitoring : Use TLC and HPLC to track reaction progress and optimize parameters (temperature, solvent polarity, catalyst loading). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include vinyl protons (δ 5.5–6.5 ppm) and oxolane/thiolane ring protons (δ 3.5–4.5 ppm). NOESY experiments resolve spatial interactions between substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar amides .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration. Refinement with SHELXL (e.g., disorder modeling for flexible oxolane/thiolane rings) ensures accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated amide moiety is prone to Michael addition .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes with thiol-reactive sites). Use software like AutoDock Vina, parameterizing force fields for sulfur-containing heterocycles .

- Molecular Dynamics (MD) : Model conformational flexibility of oxolane/thiolane rings in solvent environments (e.g., water, DMSO) to assess stability .

Q. What strategies resolve contradictory data between crystallographic and spectroscopic results for N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in oxolane/thiolane rings. Compare experimental vs. calculated powder XRD patterns to validate bulk structure .

- Cross-Validation : Overlay NMR-derived dihedral angles (via 3J coupling constants) with X-ray torsion angles. Discrepancies may indicate solution vs. solid-state conformational differences .

- Dynamic NMR : Variable-temperature NMR detects ring puckering dynamics in solution, explaining deviations from static crystallographic models .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace oxolane with pyran or thiolane with selenolane) to test electronic/steric effects on activity .

- Biological Assays : Screen analogs for activity against targets (e.g., cysteine proteases) using fluorogenic substrates. IC₅₀ values quantify potency .

- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity using partial least squares (PLS) regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.